4-Fluoro-3-[(methylamino)methyl]benzonitrile
Description
Properties
IUPAC Name |
4-fluoro-3-(methylaminomethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-12-6-8-4-7(5-11)2-3-9(8)10/h2-4,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZWRRYMGLPFCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Application Note: Strategic Coupling Protocols for 4-Fluoro-3-[(methylamino)methyl]benzonitrile
Abstract & Chemical Analysis
4-Fluoro-3-[(methylamino)methyl]benzonitrile (CAS 2758000-81-4) is a high-value bifunctional pharmacophore used primarily in the development of kinase inhibitors (e.g., ALK, ROS1) and Androgen Receptor (AR) antagonists.[1] Its structure offers two distinct "handles" for coupling reactions, allowing for divergent synthesis strategies:
-
Primary Handle (Nucleophilic): The secondary (methylamino)methyl group. This is the most reactive site, ideal for amide couplings, reductive aminations, and urea/thiourea formation.
-
Secondary Handle (Electrophilic): The 4-Fluoro substituent, activated by the para-cyano group.[1] This site is susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for late-stage core diversification.[2]
This guide provides validated protocols for exploiting both handles, with a focus on self-validating workflows that minimize side reactions such as dimerization or nitrile hydrolysis.[1]
Chemical Property Summary[1][2][3][4][5][6][7][8][9][10]
| Property | Data | Implication for Coupling |
| Molecular Weight | 164.18 g/mol | Low MW allows for "fragment-based" growth.[1] |
| pKa (Amine) | ~9.5 (Calc.) | Requires non-nucleophilic base (DIPEA/TEA) for coupling. |
| Electronic State | Electron-Deficient Ring | The 4-F position is activated for SNAr by the 1-CN group.[1] |
| Solubility | DMSO, DMF, MeOH | Polar aprotic solvents recommended for coupling. |
| Stability | Acid Stable, Base Sensitive | Avoid strong aqueous base at high heat (CN hydrolysis risk). |
Strategic Reaction Pathways
The following Graphviz diagram illustrates the divergent synthetic pathways available for this scaffold.
Caption: Divergent synthesis map. The amine handle (green) is kinetically faster and should usually be functionalized before the fluorine handle (red) to prevent polymerization.
Protocol A: Urea/Thiourea Synthesis (The "Enzalutamide" Workflow)[1]
This reaction is critical for synthesizing Androgen Receptor antagonists where the scaffold acts as the "left-hand" side of the molecule.
Mechanism: Nucleophilic attack of the secondary amine onto an electrophilic isothiocyanate or isocyanate.
Materials
-
Substrate: 4-Fluoro-3-[(methylamino)methyl]benzonitrile (1.0 eq)
-
Reagent: Aryl Isothiocyanate (e.g., 4-cyano-3-(trifluoromethyl)phenyl isothiocyanate) (1.1 eq)[1]
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
-
Base: Triethylamine (TEA) (2.0 eq) - Crucial if starting material is HCl salt.[1]
Step-by-Step Procedure
-
Preparation: Charge a reaction vessel with the substrate (HCl salt) and anhydrous DCM (10 mL/g).
-
Free Basing: Add TEA (2.0 eq) dropwise at 0°C. Stir for 15 minutes until the solution clears.
-
Addition: Add the Isothiocyanate (1.1 eq) dissolved in a minimum amount of DCM dropwise over 10 minutes.
-
Expert Insight: Maintain temperature < 25°C during addition to prevent oligomerization of the isothiocyanate.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: TLC (50:1 DCM:MeOH) or LCMS. Look for the disappearance of the secondary amine peak (M+H 165).
-
-
Workup:
-
Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).
Self-Validating Check: The product should show a distinct shift in the methyl protons in 1H NMR (approx. 3.0 ppm) due to the electron-withdrawing thiourea group.[1]
Protocol B: HATU-Mediated Amide Coupling[1]
Used for general scaffold elaboration in kinase inhibitor discovery.[1]
Materials
-
Substrate: 4-Fluoro-3-[(methylamino)methyl]benzonitrile (1.0 eq)
-
Carboxylic Acid: R-COOH (1.1 eq)[1]
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in DMF. Add DIPEA (1.0 eq) and stir for 5 minutes at RT.
-
Why: Pre-activation ensures the active ester forms before the amine is introduced, reducing racemization (if the acid is chiral) and improving yield.
-
-
Coupling: Add the substrate (1.0 eq) and remaining DIPEA (2.0 eq) to the reaction mixture.
-
Incubation: Stir at RT for 2–4 hours.
-
Quench: Add saturated NaHCO₃ solution.
-
Extraction: Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Protocol C: SNAr Fluorine Displacement
Advanced Application: This protocol is used after the amine handle has been protected or functionalized. Attempting this on the bare scaffold may lead to self-condensation (intermolecular attack of the amine on the fluorine).
Target: Displacement of the 4-Fluoro group with an alkoxide or heterocycle.
Materials
-
Substrate: N-Functionalized 4-Fluoro-3-[(methylamino)methyl]benzonitrile (1.0 eq)
-
Nucleophile: Alcohol (R-OH) or Amine (R-NH2)[1]
-
Base: Cs₂CO₃ (2.0 eq) or NaH (1.2 eq for alcohols)
-
Solvent: DMSO or NMP (Polar aprotic is mandatory)
Step-by-Step Procedure
-
Setup: Dissolve the substrate in DMSO (0.2 M).
-
Nucleophile Activation:
-
For Alcohols: Treat R-OH with NaH in THF/DMSO for 30 mins before adding to the substrate.
-
For Amines: Add Cs₂CO₃ directly to the mixture.
-
-
Reaction: Heat the mixture to 80–100°C .
-
Monitoring: Monitor by LCMS for the mass shift (F = 19 Da loss, Nucleophile gain).
-
Workup: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Dimerization | Free amine reacting with Fluorine on another molecule.[1] | Dilution: Run reactions at <0.05 M. Order of Addition: Always functionalize the amine before attempting SNAr. |
| Hydrolysis of CN | High heat in aqueous base. | Avoid NaOH/KOH at temperatures >60°C. Use Cs₂CO₃ or K₂CO₃ in anhydrous solvents (DMSO). |
| Low Yield (Amide) | HCl salt not neutralized. | Ensure DIPEA equivalents account for the HCl salt (e.g., use 3 eq instead of 2). |
| Incomplete SNAr | Fluorine is not activated enough. | Switch solvent to NMP and increase temp to 120°C. Ensure the amine handle is electron-withdrawing (e.g., Amide/Urea) to assist activation. |
References
-
National Institutes of Health (PMC). (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes.[2] (Mechanistic grounding for SNAr activation). Retrieved from [Link]
-
Google Patents. (2015). WO2015092617A1 - Processes and intermediates for the preparation of enzalutamide.[1] Retrieved from
Sources
Procedures for converting 4-Fluoro-3-[(methylamino)methyl]benzonitrile to benzoic acid derivatives
An in-depth guide for researchers, scientists, and drug development professionals on the chemical conversion of 4-Fluoro-3-[(methylamino)methyl]benzonitrile to its corresponding benzoic acid derivatives.
Introduction: Navigating the Synthesis of Functionalized Benzoic Acids
4-Fluoro-3-[(methylamino)methyl]benzonitrile is a versatile bifunctional building block utilized in medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive nitrile, a secondary amine, and a fluorinated aromatic ring, offers multiple points for chemical modification. The conversion of the benzonitrile moiety to a benzoic acid is a critical transformation, as carboxylic acids are key intermediates for creating amides, esters, and other functional groups prevalent in active pharmaceutical ingredients (APIs).
However, this conversion is not a straightforward hydrolysis. The presence of the (methylamino)methyl side chain introduces a significant challenge. The conditions required for nitrile hydrolysis—typically strong acids or bases at elevated temperatures—can lead to undesired side reactions with the amine group.[2][3][4] This guide provides a strategic approach to this synthetic problem, focusing on a robust, three-stage process: protection of the amine, hydrolysis of the nitrile, and subsequent deprotection to yield the desired 4-Fluoro-3-[(methylamino)methyl]benzoic acid.
Strategic Imperative: The Role of Amine Protection
Direct hydrolysis of 4-Fluoro-3-[(methylamino)methyl]benzonitrile is synthetically challenging. The secondary amine is nucleophilic and will react under the harsh conditions needed to convert the stable nitrile group.[5] In acidic media, the amine will be protonated, altering the electronic properties of the molecule and potentially complicating the reaction.[6] Therefore, a protecting group strategy is essential to temporarily mask the amine's reactivity, allowing for the selective transformation of the nitrile.[5]
Carbamates are among the most effective and widely used protecting groups for amines due to their ease of installation, stability across a range of reaction conditions, and reliable removal.[7] For this protocol, we select the tert-butyloxycarbonyl (Boc) group. The Boc group is ideal as it is stable to the basic conditions often used for nitrile hydrolysis and can be removed cleanly under acidic conditions that are typically mild enough not to affect other parts of the molecule.[5][7][8]
The overall synthetic workflow is visualized below:
Caption: Overall workflow for the conversion of the starting benzonitrile to the final benzoic acid.
Protocol 1: Amine Protection with Di-tert-butyl dicarbonate (Boc₂O)
This protocol details the protection of the secondary amine of 4-Fluoro-3-[(methylamino)methyl]benzonitrile using Boc anhydride. The reaction is typically performed under mild basic conditions to facilitate the nucleophilic attack of the amine on the Boc anhydride.[8]
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-3-[(methylamino)methyl]benzonitrile (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, or a mixture of THF and water.[8]
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃) (1.5-2.0 eq).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) in the same solvent to the stirring mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, N-Boc-4-fluoro-3-[(methylamino)methyl]benzonitrile, can be purified by column chromatography on silica gel if necessary.
Quantitative Data for Protocol 1
| Reagent | Molar Eq. | M.W. ( g/mol ) | Amount (for 10 mmol scale) |
| 4-Fluoro-3-[(methylamino)methyl]benzonitrile | 1.0 | 164.18 | 1.64 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | 218.25 | 2.40 g |
| Sodium Bicarbonate (NaHCO₃) | 2.0 | 84.01 | 1.68 g |
| Tetrahydrofuran (THF) | - | - | 50 mL |
Protocol 2: Hydrolysis of the Protected Nitrile
With the amine protected, the nitrile group can be safely hydrolyzed to a carboxylic acid. Alkaline hydrolysis is preferred as it ensures the acid-labile Boc group remains intact.[2][4] The reaction involves heating the nitrile in the presence of a strong base, like sodium hydroxide, which attacks the electrophilic carbon of the nitrile.[9][10]
Mechanism of Base-Catalyzed Nitrile Hydrolysis
The hydrolysis proceeds through an amide intermediate. The hydroxide ion attacks the nitrile carbon, and subsequent protonation forms an imidic acid, which tautomerizes to an amide. Under the harsh basic conditions, this amide is then further hydrolyzed to the carboxylate salt.[9][10][11]
Caption: General mechanism for base-catalyzed nitrile hydrolysis.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, suspend the N-Boc-4-fluoro-3-[(methylamino)methyl]benzonitrile (1.0 eq) in a mixture of ethanol and water.
-
Base Addition: Add a significant excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 5-10 eq).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (typically 90-110 °C) for 12-24 hours. The reaction must be heated vigorously to drive the hydrolysis of both the nitrile and the intermediate amide.[3]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Carefully acidify the solution to a pH of ~3-4 with a strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][12] This step protonates the carboxylate salt to form the free carboxylic acid, which will precipitate out of the aqueous solution.
-
Stir the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.
-
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove inorganic salts.
-
Purification: The crude product, N-Boc-4-fluoro-3-[(methylamino)methyl]benzoic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Quantitative Data for Protocol 2
| Reagent | Molar Eq. | M.W. ( g/mol ) | Amount (for 8 mmol scale) |
| N-Boc-protected Nitrile | 1.0 | 264.29 | 2.11 g |
| Sodium Hydroxide (NaOH) | 8.0 | 40.00 | 2.56 g |
| Ethanol | - | - | 40 mL |
| Water | - | - | 40 mL |
| Conc. Hydrochloric Acid (HCl) | - | - | As needed for acidification |
Protocol 3: Boc Group Deprotection
The final step is the removal of the Boc protecting group to reveal the secondary amine. This is achieved by hydrolysis of the carbamate under acidic conditions.[8] Trifluoroacetic acid (TFA) is commonly used, often neat or in a solvent like dichloromethane (DCM).
Step-by-Step Methodology
-
Reaction Setup: Dissolve the N-Boc-4-fluoro-3-[(methylamino)methyl]benzoic acid (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the solution at 0 °C (ice bath).
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours.
-
Reaction Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Workup:
-
Once complete, remove the DCM and excess TFA under reduced pressure.
-
The crude product will be the TFA salt. To obtain the free amine, dissolve the residue in water and neutralize with a base (e.g., saturated NaHCO₃ solution) until the product precipitates or adjust to its isoelectric point.
-
Alternatively, the product can be isolated as a hydrochloride salt by using HCl in dioxane or methanol for the deprotection step.
-
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with a minimal amount of cold water, and dry under vacuum. Recrystallization may be performed if further purification is required.
Quantitative Data for Protocol 3
| Reagent | Molar Eq. | M.W. ( g/mol ) | Amount (for 6 mmol scale) |
| N-Boc-protected Benzoic Acid | 1.0 | 283.29 | 1.70 g |
| Trifluoroacetic Acid (TFA) | 10.0 | 114.02 | 4.4 mL (approx. 60 mmol) |
| Dichloromethane (DCM) | - | - | 30 mL |
Characterization of Products
At each stage, the identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To monitor the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of the carboxylic acid C=O (~1700 cm⁻¹) and O-H (~3000 cm⁻¹, broad) stretches.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
References
- Protecting Groups for Amines: Carbam
- Write the reaction showing the conversion of benzonitrile into benzoic acid. Brainly.
- Nitrile to Acid - Common Conditions. University of Rochester.
- Protective Groups. Organic Chemistry Portal.
- Hydrolysis of Nitriles. Organic Chemistry Tutor.
- Amine Protection / Deprotection. Fisher Scientific.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
- 4-Fluoro-3-[(methylamino)methyl]benzonitrile HCl. Benchchem.
- hydrolysis of nitriles. Chemguide.
- Protection for the AMINE.pptx. SlideShare.
- 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
- How will you bring about the following conversions? Benzonitrile to benzoic acid. Allen.
- Conversion of benzonitrile to benzonic acid reaction. Filo.
- EXP13 Hydrolysis of Benzonitrile. Scribd.
- Hydrolysis of nitriles to carboxylic acids.
- Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Publishing.
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company.
- Write reaction showing conversion of Benzonitrile into benzoic acid... Filo.
- Organic Syntheses Procedure. Organic Syntheses.
- 4-Fluoro-3-methylbenzonitrile. Chem-Impex.
- 4-Fluoro-3-methylbenzonitrile. CymitQuimica.
- Why 4-Fluoro-3-methylbenzonitrile is Vital for Pharma and Agrochem Synthesis. Autech Industry Co., Limited.
- Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide. Vaia.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
- Hydrolysis of Benzonitrile using Microwave Irradiation. University of Massachusetts Boston.
- 4-fluoro-3-((4-fluorophenyl)(hydroxy)methyl)benzonitrile. Sigma-Aldrich.
- Hydrolysis of Nitriles to Carboxylic Acid. Ventura College.
- Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Deriv
- 3-Fluoro-4-formylbenzoic acid. LookChem.
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- 2-amino-3-fluorobenzoic acid. Organic Syntheses.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Protective Groups [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Lab Reporter [fishersci.co.uk]
- 9. websites.nku.edu [websites.nku.edu]
- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 11. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low purity issues with 4-Fluoro-3-[(methylamino)methyl]benzonitrile
Status: Operational | Tier: 3 (Advanced Chemical Support)[1][2]
Subject: Troubleshooting Low Purity & Instability Issues Molecule ID: 4-Fluoro-3-[(methylamino)methyl]benzonitrile (CAS: 2758000-81-4 / 10251-65-7 analog) Chemical Class: Fluorinated Benzonitrile / Secondary Benzylic Amine[1][2]
Executive Summary
This guide addresses the three most common failure modes reported by researchers working with 4-Fluoro-3-[(methylamino)methyl]benzonitrile :
-
The "Bis-Alkylated" Impurity: Formation of the tertiary amine dimer during synthesis.[2]
-
Fluorine Displacement (
): Unexpected loss of the fluorine atom due to nucleophilic attack. -
Chromatographic Tailing: Poor peak resolution during HPLC/LC-MS analysis.
Module 1: Synthesis-Stage Troubleshooting
Issue: "My crude purity is <80% and I see a large impurity peak (M+ mass ~283)."
Diagnosis: You have likely formed the "Bis-Dimer" Impurity .[1][2] In the standard alkylation of methylamine with 4-fluoro-3-(bromomethyl)benzonitrile, the product (a secondary amine) is often more nucleophilic than the starting methylamine.[1][2] As the reaction proceeds, the product competes for the benzyl bromide, leading to over-alkylation.
The Mechanism of Failure:
Corrective Protocol:
| Parameter | Standard (Prone to Failure) | Optimized Protocol |
| Stoichiometry | 1:1 or 1:2 (Bromide:Amine) | 1:10 (Bromide:Amine) |
| Addition Order | Add Amine to Bromide | Add Bromide solution slowly to Amine |
| Concentration | High (1.0 M) | Dilute (0.1 - 0.2 M) |
Why this works: By maintaining a massive excess of methylamine relative to the bromide at all times (Inverse Addition), you statistically force the bromide to react with methylamine rather than the product.
Issue: "I am losing the Fluorine atom (Defluoro-impurity)."
Diagnosis: Nucleophilic Aromatic Substitution (
Risk Factor: High temperatures (>60°C) or using polar aprotic solvents (DMF, DMSO) with excess amine will cause the methylamine to displace the fluorine.
Corrective Action:
-
Switch Solvent: Use THF or Ethanol instead of DMF/DMSO.
-
Lower Temperature: Keep the reaction below 40°C. The benzylic substitution (desired) is faster than the aryl substitution (
) at lower temperatures.
Module 2: Visualization of Failure Pathways
The following diagram illustrates the competitive pathways that lead to the two primary impurities described above.
Caption: Path A represents the desired synthesis. Path B occurs if Methylamine concentration is too low.[2] Path C occurs if temperature is too high.
Module 3: Purification & Isolation
Q: How do I separate the product from the "Bis" impurity?
A: The "Bis" impurity is a tertiary amine, while your product is a secondary amine. Their basicities differ slightly, but their polarities differ significantly.
Method 1: Acid-Base Extraction (The "pH Switch") [1][2]
-
Step 1: Dissolve crude in Ethyl Acetate.[2]
-
Step 2: Extract with Citrate Buffer (pH 4.5 - 5.0) .[1][2]
-
Logic: At this pH, the secondary amine (Product) is more likely to be protonated and enter the aqueous layer than the bulky, lipophilic tertiary amine (Impurity).
-
-
Step 3: Wash the aqueous layer with Ether (removes non-basic impurities).
-
Step 4: Basify the aqueous layer to pH 12 with NaOH.
-
Step 5: Extract the pure product back into DCM or Ethyl Acetate.
Method 2: Salt Formation (Recrystallization) Convert the free base to the Hydrochloride (HCl) or Oxalate salt.
-
Dissolve the oil in minimal dry Ethanol.
-
Add 1.1 eq of HCl in Dioxane/Ether.[2]
-
The secondary amine salt often crystallizes more readily than the tertiary amine salt.
Module 4: Analytical Troubleshooting (HPLC/LC-MS)
Issue: "My peaks are tailing badly, making integration impossible."
Diagnosis: Silanol Interaction.[2] Secondary amines are notorious for interacting with residual acidic silanol groups on silica-based HPLC columns, causing peak tailing.[1][2]
Solution: You must use a "Silanol-Suppressing" mobile phase.[1][2]
Recommended HPLC Conditions:
| Parameter | Setting | Reason |
| Column | C18 with "Base Deactivation" or "High Carbon Load" | Reduces accessible silanols.[1][2] |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA ion-pairs with the amine, masking the positive charge. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Maintains ion-pairing in organic phase.[2] |
| Alternative Buffer | 10mM Ammonium Bicarbonate (pH 10) | High pH deprotonates the amine (neutral form), eliminating tailing. Requires high-pH resistant column.[2] |
Issue: "I see a new impurity appear after storing the sample for 1 week."
Diagnosis: Carbamate Formation.[2][4]
Secondary benzylic amines greedily absorb
Verification: Check your NMR. Do you see a broad signal appearing/disappearing upon adding
References
-
Nucleophilic Aromatic Substitution Mechanisms: J. Org.[2][3] Chem. 2012, 77, 9738.[3] Link (Mechanistic insight into amine attack on fluorobenzonitriles).[2]
-
Amine Purification Guides: Purification of Laboratory Chemicals (Armarego & Chai). Link (Standard protocols for benzylic amine purification).[2]
-
Synthesis of Fluorobenzonitriles: Organic Syntheses Procedure for similar fluorinated nitriles.[2] Link
-
HPLC of Basic Compounds: Journal of Chromatography A, "Silanol effects in the HPLC of amines." Link
Sources
Purification techniques for removing impurities from fluorinated benzonitriles
Topic: Advanced Purification & Troubleshooting for Fluorinated Benzonitriles Audience: Process Chemists, Medicinal Chemists, and Chemical Engineers Status: Active Guide
Introduction: The Fluorine Challenge
Fluorinated benzonitriles (e.g., 2,6-difluorobenzonitrile, 4-fluorobenzonitrile) are critical scaffolds in the synthesis of next-generation agrochemicals and pharmaceuticals. Their purification presents a unique paradox: the fluorine atom imparts high volatility and lipophilicity, often leading to close-boiling regioisomers and "oiling out" phenomena during crystallization. Furthermore, the nitrile group is susceptible to hydrolysis, creating amide impurities that are notoriously difficult to separate.
This guide moves beyond standard textbook procedures, offering field-tested solutions for the specific failure modes encountered when working with these compounds.
Module 1: Distillation & Volatility Troubleshooting
Q: I am seeing a persistent "shoulder" peak in my GC trace after fractional distillation. How do I separate these close-boiling isomers?
Diagnosis: You are likely dealing with a regioisomer or a proto-dehalogenated impurity (e.g., a chlorofluorobenzonitrile precursor) that has a boiling point difference (
Technical Solution: Do not rely solely on increasing the reflux ratio. Instead, employ Azeotropic Distillation or switch to Melt Crystallization .[1]
-
Azeotropic Breaking: Fluorinated aromatics often form low-boiling azeotropes with water or alcohols.[1]
-
Protocol: If your impurity is non-polar (e.g., a defluorinated side product), add a polar entrainer like methanol. The fluorinated product often forms a hetero-azeotrope, depressing the boiling point and altering the relative volatility (
) enough to effect separation.
-
-
Vacuum Regulation:
Q: My distillate is solidifying in the condenser. How do I handle low-melting fluorobenzonitriles (mp 30–40°C)?
Target Analytes: 4-Fluorobenzonitrile (mp ~35°C), 2,6-Difluorobenzonitrile (mp ~30°C).[1]
Operational Fix: This is a classic "coolant shock" issue. Standard chillers set to 5°C will freeze these compounds instantly, causing column flooding and dangerous pressure build-ups.[1]
-
Coolant Loop: Set the condenser coolant temperature to 45°C (warm water). This keeps the distillate molten until it reaches the receiving flask.
-
Heat Tracing: Wrap the take-off adapter and receiver neck with heat tape or aluminum foil to prevent bridging.
Module 2: Hydrolysis & Chemical Stability
Q: A new impurity (M+18) appears during aqueous workup.[1] Is my nitrile hydrolyzing?
Diagnosis: Yes. The nitrile group in electron-deficient rings (like polyfluorinated benzenes) is highly activated toward nucleophilic attack. Basic washes (NaOH/NaHCO
Mechanism:
Corrective Protocol: The "Cold-Neutral" Workup Avoid strong bases and heat during extraction.
-
Quench: Pour reaction mixtures into ice-water , not room temperature water.
-
pH Control: Use saturated NH
Cl (mildly acidic, pH ~5-6) or phosphate buffer (pH 7) for washes instead of NaOH or HCl.[1] -
Speed: Minimize contact time with the aqueous phase. Separate layers immediately.
-
Drying: Use anhydrous Na
SO immediately.[1] Do not use K CO (basic) or CaCl (can coordinate with nitriles) for prolonged periods.[1]
Module 3: Metal Scavenging (The "Green Tint" Issue)
Q: My product has a green/blue hue after a cyanation reaction. How do I remove residual Copper/Palladium?
Context: Cyanation of aryl halides often uses CuCN or Pd-catalysts.[1] Residual metal <50 ppm is required for pharmaceutical intermediates.[1]
The "Chelation Wash" Protocol: Standard brine washes are ineffective for chelated metals.
| Step | Reagent | Mechanism |
| 1. Initial Wash | 10% Aqueous NH | Ammonia forms water-soluble |
| 2. Chelation | 0.5 M EDTA (pH 8) | EDTA sequesters recalcitrant metal ions better than ammonia. |
| 3.[1] Polishing | Thiol-Silica Scavenger | Irreversibly binds remaining Pd/Cu species from the organic phase.[1] |
Self-Validating Check: The aqueous ammonia layer will turn bright blue if copper is present.[1] Repeat washes until the aqueous layer is colorless.[2][3]
Module 4: Crystallization & Solid State
Q: The product "oils out" instead of crystallizing. What solvent system should I use?
Root Cause: Fluorinated compounds have low surface energy and high solubility in common organic solvents, making nucleation difficult.
Troubleshooting Guide:
-
Solvent Choice: Avoid pure ethanol or ethyl acetate.[1] Use a binary system :
-
Seeding: Essential. If no seed crystal is available, scratch the glass wall with a glass rod at the air-liquid interface to induce nucleation.
-
Melt Crystallization (For low mp solids):
-
Cool the neat oil slowly to 0°C. Once solidified, slowly warm to just below the melting point (e.g., 25°C for 2,6-difluorobenzonitrile). Impurities (eutectics) will melt first and can be drained off ("sweating"), leaving high-purity crystals.[1]
-
Visualizing the Purification Logic
The following decision tree helps select the correct purification vector based on the impurity profile.
Caption: Decision matrix for selecting purification vectors based on impurity characterization.
Summary of Key Data & Properties
| Compound | CAS No.[1][5][6] | Melting Point | Boiling Point | Key Purification Note |
| 4-Fluorobenzonitrile | 1194-02-1 | 32–34°C | 188°C | Solidifies in condensers.[1] Use warm water (45°C). |
| 2,6-Difluorobenzonitrile | 1897-52-5 | 29–30°C | 195°C | Best purified by melt crystallization to remove isomers. |
| 2,4,5-Trifluorobenzonitrile | 98349-24-7 | 40–42°C | 220°C | Susceptible to hydrolysis at C4 position.[1] Keep neutral. |
| Pentafluorobenzonitrile | 773-82-0 | 2°C | 162°C | Liquid.[1] Highly volatile.[1] Vacuum distill with care. |
References
-
BenchChem Technical Support. (2025).[1][2][4] Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. Retrieved from
-
Siegemund, G., et al. (2002).[1] "Fluorine Compounds, Organic".[1][5][7] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1][8] (Detailed review of Halex reaction impurities).
-
Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction. Retrieved from (Safety context on thermal stability).
-
Matyjaszewski Polymer Group. (2011).[1] Catalyst Removal Techniques. Carnegie Mellon University. Retrieved from (Copper removal protocols).
-
Sigma-Aldrich. (2024).[1] Product Specification: 4-Fluorobenzonitrile. Retrieved from [1]
-
Organic Chemistry Portal. (2024). Amide Hydrolysis Mechanisms. Retrieved from
Sources
- 1. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. Halex process - Wikipedia [en.wikipedia.org]
Technical Support Center: Solubility Engineering for 4-Fluoro-3-[(methylamino)methyl]benzonitrile
Case ID: SOL-BENZ-04F Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary: The Molecule at a Glance
Welcome to the technical support center. You are likely encountering precipitation when diluting your stock solution into biological buffers (PBS, media) or struggling to dissolve the solid free base.
4-Fluoro-3-[(methylamino)methyl]benzonitrile presents a classic "Lipophilic Weak Base" profile.
-
The Challenge: The molecule contains a non-polar aromatic core (fluorinated benzonitrile) and a basic tail (secondary amine).
-
The pKa Trap: The secondary amine (benzylamine motif) typically has a pKa between 8.5 and 9.3 .
-
At pH < 7: It is protonated (
) and highly soluble. -
At pH > 7.4: It deprotonates to the neutral free base (
), causing immediate precipitation ("crashing out").
-
This guide provides three tiered protocols to resolve this, ranging from simple pH adjustment to advanced encapsulation.
Module 1: The "Quick Fix" (pH Adjustment)
Best For: In vitro assays where slightly acidic media is tolerable.
The Mechanism
Solubility is exponentially dependent on pH relative to the pKa. According to the Henderson-Hasselbalch equation, for every pH unit you drop below the pKa, solubility increases 10-fold.
Protocol: Acidified Stock Preparation
Do not attempt to dissolve the free base directly in neutral water.
-
Solvent: Prepare 10 mM Acetate Buffer (pH 4.5) or 0.1 N HCl .
-
Dissolution: Add the solid compound to the acidic buffer. Vortex for 30 seconds.
-
Observation: The amine protonates, forming a soluble salt in situ.
-
-
Dilution: When adding to cell media (pH 7.4), ensure the dilution factor is high (1:1000) to prevent the pH of the media from shifting, or use a strong buffer (HEPES) in the media to resist the acidity.
WARNING: If your final assay requires pH 7.4, this method carries a high risk of precipitation upon dilution. If this happens, move to Module 2 .
Module 2: The "Spring & Parachute" (Cosolvents)
Best For: High-concentration stocks (10-100 mM) for drug screening.
The Issue: The DMSO Crash
Researchers often dissolve the compound in 100% DMSO (the "Spring"), creating a super-saturated solution. When diluted into aqueous buffer, the DMSO diffuses away instantly, leaving the hydrophobic molecules to aggregate and crystallize (the "Crash").
The Solution: Surfactant "Parachutes"
We must add a surfactant to "catch" the molecules as they leave the DMSO phase.
Recommended Formulation Table
| Component | Function | Recommended Concentration (Stock) | Final Conc. (in Assay) |
| DMSO | Primary Solvent | 90% | < 0.5% |
| Tween 80 | Surfactant (Parachute) | 10% | 0.05% |
| Result | Clear Solution | Stable Micellar Suspension |
Protocol:
-
Dissolve compound in pure DMSO to 20 mM.
-
Add Tween 80 to the DMSO solution to reach a final ratio of 9:1 (DMSO:Tween).
-
Slowly pipette this mixture into your aqueous buffer while vortexing rapidly.
Module 3: Advanced Encapsulation (Cyclodextrins)
Best For: In vivo studies (IV/IP injection) or sensitive cells where DMSO/Surfactants are toxic.
The Gold Standard: SBE- -CD (Captisol®)
Sulfobutylether-
-
Inclusion: The lipophilic benzonitrile ring fits inside the hydrophobic donut hole of the cyclodextrin.
-
Ion Pairing: The negatively charged sulfonate groups on the cyclodextrin interact electrostatically with the positively charged amine of your drug.
Protocol: Phase Solubility Complexation
-
Vehicle Prep: Prepare a 20% (w/v) SBE-
-CD solution in 10 mM Citrate Buffer (pH 5.0).-
Note: The slight acidity aids initial protonation.
-
-
Addition: Add excess solid drug to the vehicle.
-
Equilibration: Stir (do not vortex) at room temperature for 6-24 hours.
-
Filtration: Filter through a 0.22
m PVDF filter to remove undissolved solids. -
Verification: Measure concentration via HPLC-UV.
Visualizing the Solubility Decision Tree
The following diagram illustrates the logical flow for selecting the correct formulation strategy based on your experimental constraints.
Caption: Decision tree for selecting the optimal solubilization strategy based on biological constraints.
Frequently Asked Questions (FAQ)
Q1: I bought the HCl salt, but it still precipitates in PBS. Why? A: This is the "Common Ion Effect" combined with pH shock. While the HCl salt is soluble in water, PBS (pH 7.4) neutralizes the amine, converting it back to the insoluble free base. Additionally, high chloride concentrations in PBS can sometimes decrease the solubility of HCl salts. Fix: Switch to the Cyclodextrin protocol (Module 3).
Q2: Can I autoclave the stock solution?
A: No. The nitrile group (
Q3: My compound turns yellow in solution over time. Is it degrading? A: Benzylamines are susceptible to oxidation (N-oxide formation) or reaction with trace aldehydes in low-quality PEG. Ensure your solvents are "HPLC Grade" and store stocks at -20°C or -80°C, protected from light.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link
-
Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Link
-
Stella, V. J., & He, Q. (2008). Cyclodextrins.[] Toxicologic Pathology. (Specific reference to SBE-
-CD safety and mechanism). Link
Sources
Technical Support Center: Storage and Handling of 4-Fluoro-3-[(methylamino)methyl]benzonitrile Free Base
An invaluable resource for researchers, this guide offers in-depth technical support for maintaining the long-term stability of 4-Fluoro-3-[(methylamino)methyl]benzonitrile free base. Authored for scientists and drug development professionals, this document moves beyond simple instructions to explain the chemical principles behind storage and handling recommendations. It provides a series of troubleshooting guides and frequently asked questions to address common stability issues encountered in the laboratory.
The chemical structure of 4-Fluoro-3-[(methylamino)methyl]benzonitrile, featuring a secondary benzylamine and a nitrile group on a fluorinated aromatic ring, presents specific stability challenges. The secondary amine is nucleophilic and susceptible to oxidation and reaction with atmospheric gases, while the nitrile group can be sensitive to hydrolysis. Understanding these potential degradation pathways is crucial for preserving the compound's purity and integrity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sample of 4-Fluoro-3-[(methylamino)methyl]benzonitrile free base shows decreasing purity over time, even when stored as a solid. What are the likely causes?
Decreased purity in the solid state is most commonly due to interaction with atmospheric components. There are two primary, non-hydrolytic degradation pathways for a secondary amine free base like this:
-
Reaction with Carbon Dioxide: Secondary amines readily react with atmospheric CO2 in a reversible process to form an ammonium carbamate salt.[1][2] This can appear as a change in the physical state of the material (e.g., clumping) or as a new, broader peak in chromatographic analysis.
-
Oxidation: The benzylic position and the secondary amine are susceptible to oxidation from atmospheric oxygen.[3][4] This process can be accelerated by exposure to light and elevated temperatures, leading to a variety of degradation products and often a discoloration (e.g., yellowing) of the sample.
-
Nitrosamine Formation: Secondary amines can react with nitrosating agents present in the air (e.g., NOx) to form N-nitrosamine impurities.[5][6] This is a significant concern in pharmaceutical development, and a recent case study with Sitagliptin demonstrated that exposure to air was a principal factor in nitrosamine formation during storage.[6]
To diagnose the issue, analyze the sample using LC-MS to identify the mass of the impurities, which can help distinguish between a CO2 adduct, oxidative degradants, or other impurities.
Q2: What are the ideal storage conditions for long-term stability of the free base?
Based on the compound's chemical structure, optimal long-term storage conditions are designed to minimize exposure to air, moisture, and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all chemical degradation pathways. Storing at temperatures below 30°C is a general guideline for amines to maintain stability.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation, reaction with CO2, and formation of nitrosamines by displacing oxygen and other reactive atmospheric gases.[] |
| Moisture | Dry / Desiccated | Prevents potential hydrolysis of the nitrile group and minimizes moisture-assisted degradation.[7][] Amines are often hygroscopic.[7] |
| Light | Amber Vial / Protection from Light | Aromatic and fluorinated compounds can be susceptible to photodegradation.[9][10] ICH Q1B guidelines recommend photostability testing.[11][12] |
| Container | Tightly Sealed Glass or HDPE | Prevents ingress of air and moisture. Containers should be made of non-reactive materials.[7] |
Q3: I've observed a new peak in my HPLC analysis after storing a solution of the compound. What could it be?
When in solution, the risk of degradation increases. In addition to the pathways mentioned for the solid state, hydrolysis becomes a significant concern.
-
Nitrile Hydrolysis: The nitrile group (-CN) can hydrolyze to a primary amide (-CONH2) and subsequently to a carboxylic acid (-COOH).[13][14] This reaction is typically catalyzed by the presence of acid or base, but can occur slowly in neutral aqueous solutions, especially at elevated temperatures.[15][16][17]
-
Solvent Interaction: The solvent itself could react with the compound, though this is less common with standard solvents like acetonitrile or methanol.
Use LC-MS to determine the mass of the new peak. An increase of 18 amu (mass of H₂O) suggests hydrolysis to the amide, while an increase of 19 amu (and loss of N) suggests the carboxylic acid.
Q4: Is converting the free base to a salt form a viable strategy to improve stability?
Absolutely. This is the most highly recommended strategy for improving the stability of amine-containing compounds. Converting the secondary amine to a hydrochloride (HCl) or other salt form offers several advantages:
-
Blocks Reactivity: The protonated amine (ammonium salt) is no longer nucleophilic, which significantly inhibits its reaction with atmospheric CO2 and reduces its susceptibility to oxidation and nitrosamine formation.[18]
-
Improved Physical Properties: Salts are typically more crystalline, less hygroscopic, and have higher melting points than their corresponding free bases, which improves handling and overall physical stability.
-
Vendor Confirmation: The compound is commercially available as a hydrochloride salt specifically for stability purposes, confirming this as an industry-accepted approach.[3]
If your experimental design allows for the use of a salt, this is the preferred form for long-term storage and use in formulations.
Troubleshooting and Experimental Protocols
Workflow for Investigating Purity Loss
If you detect a loss of purity, a systematic investigation can help identify the cause and prevent future occurrences.
Caption: Troubleshooting workflow for purity loss.
Protocol: Basic Accelerated Stability Study
This protocol is a simplified study based on ICH Q1A(R2) principles to quickly assess the stability of your compound under stressed conditions.[19][20][21]
Objective: To identify the primary degradation pathways and compare the stability of the free base versus its HCl salt.
Materials:
-
4-Fluoro-3-[(methylamino)methyl]benzonitrile free base
-
4-Fluoro-3-[(methylamino)methyl]benzonitrile HCl salt
-
Calibrated stability chambers or ovens
-
Type 1 amber glass vials with inert caps
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the free base into three separate, labeled amber glass vials.
-
Accurately weigh 5-10 mg of the HCl salt into three separate, labeled amber glass vials.
-
Prepare one "Time Zero" (T=0) sample of each form for immediate analysis.
-
-
Storage Conditions:
-
Place one set of vials (one free base, one salt) into a stability chamber set to 40°C / 75% Relative Humidity (RH) . This is a standard accelerated condition.[24]
-
Place a second set of vials into a chamber at 40°C (dry heat) to isolate thermal vs. hydrolytic degradation.
-
(Optional) Place a third set in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points:
-
Pull samples for analysis at predetermined time points. Suggested intervals for an accelerated study are: T=0, 1 week, 2 weeks, and 4 weeks.
-
-
Analysis:
-
At each time point, dissolve the entire content of one vial in a known volume of a suitable solvent (e.g., Acetonitrile/Water).
-
Analyze by a stability-indicating HPLC method (a method capable of resolving the parent peak from its degradants).
-
Calculate the % purity (area normalization) and identify any new peaks. Use LC-MS for the T=4 weeks samples to identify the mass of major degradants.
-
-
Data Evaluation:
-
Compare the rate of purity loss and the profile of degradants formed for the free base versus the HCl salt under each condition. This will provide strong evidence for the most stable form and its primary liabilities.
-
Visualizing Potential Degradation Pathways
Caption: Potential degradation pathways for the free base.
References
-
Title: Hydrolysis of Nitriles Source: Organic Chemistry Tutor URL: [Link]
-
Title: Unexpected photostability improvement of aromatics in polyfluorinated solvents Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: LCGC North America URL: [Link]
-
Title: Nitriles & Hydroxynitriles Revision Note Source: Save My Exams URL: [Link]
-
Title: Nitrile to Acid - Common Conditions Source: Organic Chemistry Data URL: [Link]
-
Title: Unexpected photostability improvement of aromatics in polyfluorinated solvents Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) Source: The Pharmalady URL: [Link]
-
Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]
-
Title: Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Source: SlideShare URL: [Link]
-
Title: 21.5. Hydrolysis of nitriles Source: Organic Chemistry II - Lumen Learning URL: [Link]
-
Title: 21.5: Hydrolysis of nitriles Source: Chemistry LibreTexts URL: [Link]
-
Title: Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Stability Testing of Pharmaceuticals: Why is it important? Source: Synergy Bioscience URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1A(R2) Source: ICH URL: [Link]
-
Title: In vitro metabolism of aromatic nitriles Source: PubMed URL: [Link]
-
Title: Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations Source: BioProcess International URL: [Link]
-
Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Pathways of microbial nitrile degradation Source: ResearchGate URL: [Link]
-
Title: A Unified Approach to CO2–Amine Reaction Mechanisms Source: ACS Omega URL: [Link]
-
Title: Stability Testing of Pharmaceuticals: Procedures and Best Practices Source: Lab Manager URL: [Link]
-
Title: Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Reversible reaction of Carbon Dioxide and Amines Source: ChemTube3D URL: [Link]
-
Title: Effects of Composition, Structure of Amine, Pressure and Temperature on CO2 Capture Efficiency and Corrosion of Carbon Steels Source: Chemical Engineering Transactions URL: [Link]
-
Title: Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Source: U.S. Department of Energy URL: [Link]
-
Title: API Synthesis Optimization to reduce Nitrosamine Risk Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Optimizing Pharmaceutical Formulations: Strategies for Improving Stability and Minimizing Nitrosamine Impurities Source: Roquette URL: [Link]
-
Title: Impact of Nitriles on Bacterial Communities Source: Frontiers in Microbiology URL: [Link]
-
Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry Source: Environmental Science & Technology URL: [Link]
-
Title: Predicting the Mechanism and Products of CO2 Capture by Amines in the Presence of H2O Source: Morehead State University Digital Archives URL: [Link]
-
Title: Amine Storage Conditions: Essential Guidelines for Safety Source: Diplomata Comercial URL: [Link]
-
Title: Microbial Degradation of Cyanides and Nitriles Source: ResearchGate URL: [Link]
-
Title: Benzylamine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Reactions of Nitriles Source: Chemistry Steps URL: [Link]
-
Title: Strategy to Assess and Control Nitrosamine Formation in API during Storage: A Sitagliptin Case Study Source: Organic Process Research & Development URL: [Link]
-
Title: Chemical Segregation and Storage Table Source: University of Nevada, Reno URL: [Link]
-
Title: Regio- and chemoselective Csp3–H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters Source: ACS Publications URL: [Link]
-
Title: Why 4-Fluoro-3-methylbenzonitrile is Vital for Pharma and Agrochem Synthesis Source: LinkedIn URL: [Link]
-
Title: How to Predict API Stability and Degradation from Its Chemical Structure Source: LinkedIn URL: [Link]
-
Title: Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization Source: ResearchGate URL: [Link]
-
Title: Safe handling and storage of chemicals Source: Sciencemadness Wiki URL: [Link]
-
Title: Direct Amidation of Tertiary N-Benzylamines Source: Organic Letters URL: [Link]
Sources
- 1. Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemtube3d.com [chemtube3d.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Predict API Stability and Degradation from Its Chemical Structure [pharmaspecialists.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 9. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. ICH Official web site : ICH [ich.org]
- 12. database.ich.org [database.ich.org]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. savemyexams.com [savemyexams.com]
- 15. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 16. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Benzylamine - Wikipedia [en.wikipedia.org]
- 19. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 22. sepscience.com [sepscience.com]
- 23. synergybioscience.com [synergybioscience.com]
- 24. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
Minimizing side reactions during the alkylation of 4-fluoro-3-aminomethylbenzonitrile
Technical Support Center: Alkylation of 4-fluoro-3-aminomethylbenzonitrile
Welcome to the technical support center for the synthetic chemistry community. This guide is designed for researchers, scientists, and drug development professionals engaged in the alkylation of 4-fluoro-3-aminomethylbenzonitrile. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges associated with this transformation, primarily focusing on achieving high selectivity for the desired mono-N-alkylated product while minimizing prevalent side reactions.
Section 1: Understanding the Core Reaction & Key Challenges
The N-alkylation of 4-fluoro-3-aminomethylbenzonitrile is a crucial step in the synthesis of various pharmaceutical intermediates. The reaction involves the nucleophilic substitution of an alkyl halide (or a related electrophile) by the primary amino group. While seemingly straightforward, the reaction is often plagued by a significant side reaction: over-alkylation.
The core issue stems from the electronic properties of the amine itself. The product of the initial, desired alkylation is a secondary amine. Due to the electron-donating nature of the newly added alkyl group, this secondary amine is often more nucleophilic and more basic than the starting primary amine.[1] This increased reactivity leads to a subsequent alkylation, forming a tertiary amine as a major byproduct. This process can be described as a "runaway train" reaction, where each alkylation step makes the nitrogen center more reactive towards the next.[2]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is producing significant amounts of the di-alkylated product. How can I improve mono-selectivity?
A1: This is the most common challenge. Achieving mono-selectivity requires carefully tuning the reaction conditions to favor the initial alkylation (k1) over the subsequent one (k2).
Causality: The secondary amine product is more nucleophilic than the starting primary amine, leading to faster reaction with the alkylating agent.[3] To overcome this, you must either kinetically or thermodynamically disfavor the second alkylation.
Solutions:
-
Choice of Base and Solvent (The "Cesium Effect"): The combination of a cesium base (CsOH or Cs₂CO₃) in a polar aprotic solvent like DMF is highly effective for promoting selective mono-N-alkylation.[4][5][6] The large, soft cesium cation is thought to coordinate with the primary amine, enhancing its nucleophilicity while sterically hindering the resulting secondary amine from further reaction. Weaker inorganic bases like K₂CO₃ are also preferred over strong organic bases.
-
Stoichiometry Control:
-
Amine Excess: Using a large excess of the primary amine (if feasible and cost-effective) can statistically favor the alkylation of the starting material over the product.[2]
-
Alkylating Agent Control: Add the alkylating agent (1.0-1.1 equivalents) slowly or dropwise to the reaction mixture.[7] This maintains a low concentration of the electrophile, reducing the chance of the newly formed secondary amine reacting before all the primary amine is consumed.
-
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature or 0 °C to start).[7] Higher temperatures often decrease selectivity.
| Parameter | Recommendation for Mono-selectivity | Rationale |
| Base | Cs₂CO₃ or CsOH (1.5-2.0 eq.) | Promotes mono-alkylation, suppresses di-alkylation.[5][6] |
| Solvent | Anhydrous DMF, DMSO, or Acetonitrile | Polar aprotic solvents facilitate Sₙ2 reactions.[8][9] |
| Alkylating Agent | 1.0 - 1.2 equivalents, added slowly | Minimizes concentration to reduce secondary alkylation.[4] |
| Temperature | Room Temperature (or lower) | Lower temperatures generally improve selectivity. |
Q2: The reaction is sluggish or incomplete, even at higher temperatures. How can I improve the rate without increasing side products?
A2: A slow reaction rate points to either a poor leaving group, insufficient nucleophilicity, or solubility issues.
Causality: The rate of an Sₙ2 reaction is highly dependent on the electrophilicity of the alkylating agent and the nucleophilicity of the amine.
Solutions:
-
Improve the Leaving Group: The reactivity of alkyl halides follows the trend I > Br > Cl > F. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.
-
Catalytic Potassium Iodide (KI): If using an alkyl bromide or chloride, adding a catalytic amount (0.1 eq.) of potassium iodide can significantly accelerate the reaction. This is due to the in situ Finkelstein reaction, where the less reactive alkyl halide is converted to the much more reactive alkyl iodide.[10]
-
Solvent Choice: Ensure your solvent can fully dissolve the reagents. While DMF and DMSO are excellent choices, acetonitrile (ACN) can also be effective and is often easier to remove during work-up.[9] Avoid protic solvents like ethanol or water, which can solvate the amine nucleophile and slow the reaction.
Q3: I'm observing unexpected byproducts. Could C-alkylation or reactions with the nitrile group be occurring?
A3: Yes, under certain conditions, other functional groups in the molecule can react.
Causality: While the amine is the most nucleophilic and its protons are the most acidic under typical conditions, aggressive reagents can trigger alternative reaction pathways.
Solutions & Explanations:
-
C-Alkylation: The protons on the benzylic carbon (-CH₂-) adjacent to the amine are not very acidic. However, using exceptionally strong bases like n-BuLi or LDA could potentially deprotonate this position, creating a carbanion that can then be alkylated. This is generally not observed with carbonate or hydroxide bases. To avoid this, strictly use moderately strong, non-nucleophilic inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[11][12]
-
Nitrile Hydrolysis: The nitrile group (-C≡N) is stable under anhydrous conditions. However, if significant water is present in your solvent or reagents, especially under basic or acidic conditions and with heating, it can hydrolyze first to an amide and then to a carboxylic acid.[13][14] Always use anhydrous solvents and reagents.
-
Nitrile Reduction: This is not a side reaction of alkylation but a compatibility issue. Avoid using hydride-based reducing agents (e.g., LiAlH₄, NaBH₄) in the same pot, as they will reduce the nitrile to a primary amine.[13][14]
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the best general-purpose base for this alkylation?
-
A: For achieving high mono-selectivity, Cesium Carbonate (Cs₂CO₃) is often the superior choice.[5] If cost or availability is an issue, Potassium Carbonate (K₂CO₃) is a very effective and common alternative.
-
-
Q: How should I monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system like ethyl acetate/hexanes. The product will be less polar than the starting amine. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it can clearly distinguish between the starting material, mono-alkylated, and di-alkylated products based on their mass-to-charge ratios.
-
-
Q: What are the best practices for work-up and purification?
-
A:
-
Work-up: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts. An optional wash with a dilute acid (e.g., 1M HCl) can remove any unreacted primary amine, but be aware that your secondary amine product will also form a salt and partition into the aqueous layer.[15] A basic workup would be required to recover it.
-
Purification: Flash column chromatography on silica gel is the standard method. Due to the basic nature of the amine products, peak tailing can be an issue. To mitigate this, you can either add a small amount of triethylamine (~1%) to your eluent or use an amine-functionalized silica column, which often provides superior separation for basic compounds.[16]
-
-
Section 4: Recommended Experimental Protocol
This protocol is a general starting point for the selective mono-N-alkylation of 4-fluoro-3-aminomethylbenzonitrile using a robust method.
Objective: To synthesize N-alkyl-4-fluoro-3-aminomethylbenzonitrile with high selectivity.
Materials:
-
4-fluoro-3-aminomethylbenzonitrile (1.0 eq.)
-
Alkyl Bromide (1.1 eq.)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Iodide (KI) (Optional, 0.1 eq.)
Procedure:
-
Setup: To a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 4-fluoro-3-aminomethylbenzonitrile (1.0 eq.) and Cesium Carbonate (1.5 eq.). If using, add the catalytic Potassium Iodide at this stage.
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the starting amine.
-
Stirring: Begin stirring the suspension at room temperature.
-
Alkylating Agent Addition: Add the alkyl bromide (1.1 eq.) dropwise to the stirring suspension over 15-20 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS. If the reaction is slow, gentle heating (40-50 °C) can be applied, but monitor for the formation of the di-alkylated byproduct.
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine (2x) to remove residual DMF.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 1% triethylamine) to yield the pure mono-N-alkylated product.
Section 5: Troubleshooting Workflow
References
-
Nitrile - Wikipedia. Wikipedia. [Link]
-
Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]
- Efficient synthesis of secondary amines by selective alkylation of primary amines.
-
Synthesis of primary amines. Organic Chemistry Portal. [Link]
-
Preparation of Amines: Alkylation of Ammonia and Amines. JoVE. [Link]
-
Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. SynOpen. [Link]
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]
-
Ch22: Alkylation of Amines. University of Calgary, Department of Chemistry. [Link]
-
Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]
-
Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. [Link]
-
20.7 Chemistry of Nitriles. OpenStax. [Link]
-
Reactions of Nitrile Anions. Encyclopedia.pub. [Link]
-
Alkylation of Amines. YouTube. [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
-
Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters. RSC Publishing. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
-
C-Metalated Nitriles: Electrophile-Dependent Alkylations and Acylations. PMC - NIH. [Link]
-
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. [Link]
-
Amines separation from mono-, di- and trioctylamines mixture. ResearchGate. [Link]
-
Workup: Amines. University of Rochester. [Link]
-
N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. PMC - NIH. [Link]
-
Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind. [Link]
-
Best Conditions For N-Alkylation? Sciencemadness.org. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
-
Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Chapter 2: Synthetic Methods for Alkyl Amines. Books - De Gruyter. [Link]
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
-
Friedel–Crafts alkylation using electron‐deficient benzylic alcohols. ResearchGate. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. PMC - NIH. [Link]
-
N alkylation at sp3 Carbon Reagent Guide. ACS. [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Video: Preparation of Amines: Alkylation of Ammonia and Amines [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. reddit.com [reddit.com]
- 11. Nitrile - Wikipedia [en.wikipedia.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 14. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 15. Workup [chem.rochester.edu]
- 16. biotage.com [biotage.com]
Technical Support Center: Chromatography of Secondary Amine Benzonitriles
Executive Summary
Secondary amine benzonitriles present a "perfect storm" for chromatographic tailing. The secondary amine moiety (
This guide moves beyond generic advice to address the specific physicochemical interactions of this class of molecules.
Part 1: The Mechanism (Why is this happening?)
Q: Why do my benzonitrile peaks look like "shark fins" (tailing factor > 1.5)?
A: The root cause is a secondary retention mechanism known as Cation Exchange .
While you intend to separate based on hydrophobicity (Reversed-Phase LC), your analyte is fighting a second battle.
-
The Analyte State: At neutral pH (pH 6-8), secondary amines are fully protonated (
). -
The Column State: Silica support materials have residual silanol groups (
).[1] Above pH 4, these ionize to . -
The Interaction: The positively charged amine is electrostatically attracted to the negatively charged silanol. This interaction is kinetically slow, causing the analyte to "drag" or tail as it elutes.
Note on Benzonitriles: The nitrile (
Visualization: The Silanol Trap
Figure 1: Mechanism of peak tailing caused by ionic interactions between protonated secondary amines and ionized surface silanols.
Part 2: Troubleshooting Workflow
Before purchasing new columns, follow this logical decision tree to diagnose the severity of the interaction.
Figure 2: Decision matrix for troubleshooting secondary amine tailing.
Part 3: Mobile Phase Optimization
The mobile phase is your first line of defense. You must choose a "suppression strategy": either suppress the silanol (Low pH) or suppress the amine (High pH).
Strategy A: The "Low pH" Approach (Silanol Suppression)
At pH < 3.0, silanol ionization is suppressed (
-
Best For: Standard silica columns (C18, C8).
-
Protocol:
-
Additive: Use Trifluoroacetic Acid (TFA) at 0.05% - 0.1% v/v.
-
Mechanism: TFA acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated amine, masking its charge and increasing retention [1].
-
Warning: TFA suppresses ionization in LC-MS. If using MS, switch to Formic Acid (0.1%) or Difluoroacetic Acid (DFA) .
-
Strategy B: The "High pH" Approach (Amine Neutralization)
At pH > 10.0, the secondary amine becomes neutral (
-
Best For: Hybrid Particle Columns (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini). DO NOT use on standard silica.
-
Protocol:
-
Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.
-
Solvent: Acetonitrile (preferred over Methanol for stability at high pH).
-
Benefit: often results in massive retention shifts and perfect symmetry for bases [2].
-
Strategy C: The "Competitor" Approach (Additives)
If you cannot change pH significantly, add a "sacrificial base" that binds to silanols stronger than your analyte.
-
Concentration: 5 mM to 10 mM (approx 0.1%).
-
Mechanism: TEA saturates the active silanol sites, leaving none available for your benzonitrile [3].
Comparison of Mobile Phase Modifiers
| Modifier | Mode of Action | MS Compatible? | Risk Factor |
| TFA (0.1%) | Ion-Pairing + pH Control | Poor (Signal suppression) | High retention shifts |
| Formic Acid (0.1%) | pH Control (Weak) | Excellent | May not fully suppress tailing |
| Ammonium Bicarbonate (pH 10) | Neutralizes Analyte | Good | Destroys standard silica columns |
| Triethylamine (TEA) | Silanol Blocker | Poor | Can contaminate system |
Part 4: Stationary Phase Selection
If mobile phase adjustments fail, the hardware (column) is likely the limiting factor.
Hybrid Silica (High pH Stable)
-
Why: These columns replace surface silanols with ethylene bridges or organic groups, reducing the population of acidic silanols. They also withstand pH 1-12.
-
Recommendation: Essential for the "High pH" strategy.
Charged Surface Hybrid (CSH) / Polar Embedded
-
Why: These columns have a slight positive charge on the surface. This repels the positively charged protonated amine, preventing it from getting close enough to interact with residual silanols.[6]
-
Result: Excellent peak shape at low pH (formic acid) without needing TFA.
Phenyl-Hexyl Phases (Benzonitrile Specificity)
-
Why: Benzonitriles have aromatic rings.[7] Phenyl phases offer
interactions. -
Benefit: While this doesn't solve silanol tailing directly, it provides alternative selectivity (separation from impurities) that C18 cannot offer. Use a "End-capped" Phenyl-Hexyl column to ensure silanols are blocked.
Part 5: Frequently Asked Questions (FAQs)
Q: I am seeing "Ghost Peaks" when using TEA. Why? A: TEA is difficult to flush out of HPLC systems. It can accumulate on the column and elute later as broad humps, or cause baseline drift in gradients. Always dedicate a column to TEA methods if possible.
Q: My benzonitrile separates from impurities at pH 3, but tails. At pH 10, it's sharp but co-elutes with impurities. What now? A: You have a selectivity issue. The change in pH alters the ionization state and therefore the hydrophobicity.[8][9]
-
Fix: Try an intermediate pH (pH 7-8) using a Hybrid Column . Standard silica dissolves here, but hybrids survive. Alternatively, switch to a Phenyl-Hexyl column at low pH to leverage the
separation mechanism of the benzonitrile ring.
Q: Can I use Phosphate Buffer? A: Yes, Phosphate is excellent for suppressing silanols at low pH (pH 2.5). However, it is non-volatile and cannot be used with LC-MS. It can also precipitate in high % organic mobile phases.
References
-
McCalley, D. V. (2005). The effect of mobile phase additives on the separation of basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A. Link
-
Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18.[10] Agilent Application Notes. Link
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials Knowledge Base. Link
-
Chrom Tech. (2025).[11] What Causes Peak Tailing in HPLC? Chrom Tech Blog. Link
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. hplc.eu [hplc.eu]
- 4. welch-us.com [welch-us.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. hplc.today [hplc.today]
- 7. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. agilent.com [agilent.com]
- 11. chromtech.com [chromtech.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
